Fmoc-3-(8-Quinolyl)-L-Ala-OH
Description
Significance of Non-Canonical Amino Acids in Chemical Biology and Peptide Science
The introduction of non-canonical amino acids into peptides and proteins is a powerful strategy for expanding their functional capabilities beyond what is offered by the natural amino acid repertoire. nih.govnih.gov
The 20 naturally occurring amino acids provide a foundational set of chemical functionalities. However, the ability to incorporate UAAs with unique side chains, backbones, or functional groups allows for the precise tuning of a peptide's or protein's properties. nih.gov This expansion can introduce novel features such as enhanced stability, altered hydrophobicity, or new reactive handles for bioconjugation. frontiersin.org For instance, incorporating UAAs can improve the catalytic efficiency of enzymes or increase the binding affinity of therapeutic peptides. nih.gov The use of UAAs is a key strategy in protein engineering to create biomolecules with tailored functions for applications in medicine and materials science. nih.gov
The incorporation of synthetic amino acids into peptides and proteins follows specific design principles. A primary method is solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain attached to a solid support. biosynth.commdpi.com This technique allows for the precise placement of a UAA at a specific position within the peptide sequence. nih.gov Another approach involves the genetic code expansion, which enables the incorporation of UAAs into proteins in living cells. nih.govnih.gov The choice of incorporation strategy depends on the desired outcome, whether it's creating a synthetic peptide with a specific modification or engineering a protein with a novel function in a biological system. bitesizebio.com
Structural Characteristics of Fmoc-3-(8-Quinolyl)-L-Ala-OH
The structure of this compound is defined by three key components: the Fmoc protecting group, the 8-quinolyl side chain, and the L-alanine core. Each of these components plays a crucial role in its application in peptide synthesis.
| Property | Description |
| Molecular Formula | C27H22N2O4 |
| Molecular Weight | 438.5 g/mol |
| Appearance | White or off-white to pale yellow powder |
| Storage Temperature | 0 - 8 °C |
This data is compiled from multiple sources. chemimpex.comcusabio.com
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a temporary protecting group for the alpha-amino group of the alanine (B10760859) core. chemicalbook.com Its primary function is to prevent unwanted reactions at the amine terminus during the coupling of the next amino acid in the sequence. biosynth.compeptide.com The Fmoc group is a cornerstone of orthogonal synthesis strategies, particularly in Fmoc/tBu-based SPPS. iris-biotech.de It is stable under acidic conditions but can be readily removed with a mild base, typically a solution of piperidine. iris-biotech.deacs.org This orthogonality allows for the selective deprotection of the N-terminus without affecting acid-labile side-chain protecting groups, a critical feature for the synthesis of complex peptides. biosynth.comtotal-synthesis.com
The 8-quinolyl group is the distinctive side chain of this unnatural amino acid. The quinoline (B57606) ring system is a prevalent structure in many biologically active compounds and pharmaceuticals. rsc.org Its incorporation into a peptide chain can impart unique properties, such as the ability to chelate metal ions, which can influence the peptide's conformation and biological activity. smolecule.com Furthermore, the quinoline moiety can participate in various chemical interactions, potentially enhancing the binding affinity and selectivity of the peptide for its target. mdpi.com The modification of peptides with quinoline derivatives has been shown to affect their bioactivity and stability. rsc.org
This compound possesses a specific stereochemistry, designated as "L". In biological systems, the vast majority of proteins are composed of L-amino acids. jpt.com The stereochemical configuration of an amino acid is critical as it dictates the three-dimensional structure and, consequently, the function of a peptide or protein. jpt.comresearchgate.net The use of enantiomerically pure amino acids in synthesis is essential to ensure the correct folding and biological activity of the final peptide. researchgate.netnih.gov Even a single stereochemical error can lead to misfolded, inactive, or even harmful peptides. researchgate.net Therefore, the high stereochemical purity of this compound is a prerequisite for its reliable use in academic research and drug discovery, ensuring that the resulting peptides have the intended structure and function. nih.govpurdue.edu
Historical Context of Quinolyl Alanine Derivatives in Academic Synthesis and Application
The quinoline scaffold is a privileged structure in medicinal chemistry, famously represented by the antimalarial drug quinine. rsc.org This has spurred extensive research into quinoline derivatives for a wide array of therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents. The synthesis of amino acids containing a quinoline side-chain represents a strategic fusion of peptide chemistry and medicinal chemistry.
Early academic interest in quinolyl alanine derivatives focused on their potential as metabolic antagonists. In 1982, a study reported the synthesis of several heterocyclic amino acids, including 3-(8-quinolyl) alanine, 3-(2-quinolyl) alanine, and other substituted variants. researchgate.netresearchgate.net These compounds were synthesized via the ethyl acetamidocyanoacetate method to investigate their competitive growth inhibition effects in microorganisms. researchgate.netresearchgate.net This foundational work established a basis for exploring the biological activities of these novel amino acids.
More recently, research has focused on incorporating these UAAs into peptides to enhance their function. For instance, the related non-canonical amino acid (8-hydroxyquinolin-3-yl)alanine (HQAla) has been incorporated into proteins to create artificial metalloenzymes, leveraging the metal-chelating properties of the 8-hydroxyquinoline (B1678124) group. nih.gov Furthermore, conjugates of 8-quinolinamines with various amino acids have been synthesized and evaluated as broad-spectrum anti-infective agents, demonstrating the ongoing utility of the 8-substituted quinoline framework in developing new therapeutics. acs.org
Overview of other Quinolyl Alanine Regioisomers (e.g., 2-, 3-, 4-Quinolyl Alanine) and their Distinctive Research Facets
The position of the nitrogen atom within the quinoline ring and the point of attachment to the alanine backbone give rise to various regioisomers, each with distinct research applications. The 2-, 3-, and 4-quinolyl alanines have been more extensively studied than the 8-quinolyl isomer.
3-(2-Quinolyl)-L-alanine is a versatile derivative recognized for its utility as a building block in synthesizing novel drugs, particularly in cancer and neuropharmacology research. chemimpex.com Its incorporation into peptide sequences can enhance biological activity and selectivity. chemimpex.comchemimpex.com The Fmoc-protected version is a stable and effective reagent in peptide synthesis and is also used in bioconjugation to link biomolecules to therapeutic agents. chemimpex.comchemimpex.com
3-(3-Quinolyl)-L-alanine has been utilized as a substitute for histidine in creating analogs of important peptides, such as somatostatin (B550006) and gonadotropin-releasing-hormone-receptor antagonists. A protocol for synthesizing higher homologues of this amino acid using a palladium-catalyzed Heck reaction has been developed. tandfonline.com The Fmoc-protected version is commercially available for use in peptide synthesis. sigmaaldrich.com
3-(4-Quinolyl)-L-alanine is another key building block for peptide synthesis and drug development. smolecule.com The quinoline moiety in this position can engage in π-π stacking and hydrogen bonding, which can enhance the binding affinity and selectivity of peptides. smolecule.com Its Fmoc derivative is used in solid-phase peptide synthesis and bioconjugation techniques. smolecule.com
Below is an interactive data table summarizing the research facets of these quinolyl alanine regioisomers.
| Regioisomer | Key Research Applications | Protecting Group Mentioned |
| 3-(2-Quinolyl)-alanine | Building block for anticancer and anti-inflammatory agents; Neuropharmacology; Peptide synthesis; Bioconjugation; Fluorescent probes. chemimpex.comchemimpex.comchemimpex.com | Fmoc, Boc chemimpex.comchemimpex.com |
| 3-(3-Quinolyl)-alanine | Replacement for histidine in peptide analogs (e.g., somatostatin); Synthesis of higher homologues. tandfonline.com | Fmoc sigmaaldrich.com |
| 3-(4-Quinolyl)-alanine | Peptide synthesis; Drug development; Bioconjugation; Enhancing peptide binding affinity. smolecule.com | Fmoc smolecule.com |
| 3-(8-Quinolyl)-alanine | Investigating competitive growth inhibition in microorganisms; Synthesis of anti-infective agents; Potential for creating artificial metalloenzymes. nih.govresearchgate.netacs.org | Fmoc (subject of article) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H22N2O4 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-8-ylpropanoic acid |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)24(15-18-8-5-7-17-9-6-14-28-25(17)18)29-27(32)33-16-23-21-12-3-1-10-19(21)20-11-2-4-13-22(20)23/h1-14,23-24H,15-16H2,(H,29,32)(H,30,31)/t24-/m0/s1 |
InChI Key |
ZIORCNUVLSWSIF-DEOSSOPVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CC5=C4N=CC=C5)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC5=C4N=CC=C5)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Fmoc 3 8 Quinolyl L Ala Oh and Analogous Systems
General Strategies for Fmoc-Protection of Alanine (B10760859) Derivatives
The introduction of the fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position of alanine and its derivatives is a cornerstone of solid-phase peptide synthesis (SPPS). The choice of reagent and reaction conditions is paramount to achieving high yields while minimizing side reactions.
Optimizing Reaction Conditions for N-alpha-Fmoc Protection
The N-alpha-Fmoc protection of alanine derivatives is typically achieved by reacting the amino acid with an Fmoc-donating reagent under basic conditions. The most common reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
Reaction Conditions: The reaction is generally carried out in a biphasic system of an organic solvent, such as dioxane or tetrahydrofuran (B95107) (THF), and an aqueous basic solution, typically sodium bicarbonate or sodium carbonate. The pH of the reaction mixture is a critical parameter and is usually maintained in the range of 9-10 to ensure the amino group is sufficiently nucleophilic while minimizing side reactions. Temperature control, often at room temperature, is also important for clean and efficient reactions.
The choice between Fmoc-Cl and Fmoc-OSu can influence the optimization of reaction conditions. Fmoc-Cl is highly reactive and the reaction proceeds rapidly; however, its high reactivity can also lead to the formation of side products. Fmoc-OSu is generally more stable and easier to handle, offering better control over the reaction, though it may require longer reaction times or slightly elevated temperatures to achieve complete conversion.
| Reagent | Base | Solvent System | Typical Temperature | Key Considerations |
| Fmoc-Cl | NaHCO₃, Na₂CO₃ | Dioxane/Water, THF/Water | Room Temperature | Highly reactive, potential for dipeptide formation. |
| Fmoc-OSu | NaHCO₃, Na₂CO₃ | Dioxane/Water, THF/Water | Room Temperature | More stable, slower reaction, potential for Fmoc-β-alanine formation. |
Minimization of Side Reactions during Fmoc Introduction
Several side reactions can occur during the N-alpha-Fmoc protection of alanine derivatives, leading to impurities that can be challenging to remove. Understanding and mitigating these side reactions is crucial for obtaining a high-purity product.
Dipeptide Formation: A common side reaction, particularly when using the highly reactive Fmoc-Cl, is the formation of Fmoc-dipeptides. This occurs when a molecule of the newly formed Fmoc-amino acid reacts with another molecule of the unprotected amino acid. To minimize this, a slight excess of the Fmoc reagent is often used, and the reaction conditions are carefully controlled to favor the primary N-acylation reaction.
Fmoc-β-alanine Formation: When Fmoc-OSu is used as the protecting group source, a notable side product that can form is Fmoc-β-alanine. This impurity arises from a Lossen-type rearrangement of the succinimide (B58015) ring of the Fmoc-OSu reagent under basic conditions. The resulting isocyanate can then rearrange and be captured to form β-alanine, which is subsequently Fmoc-protected. Careful control of the stoichiometry of Fmoc-OSu and the reaction pH can help to reduce the formation of this impurity.
Aspartimide Formation: For derivatives of aspartic acid, a significant side reaction is the formation of an aspartimide. This intramolecular cyclization is base-catalyzed and can lead to racemization and the formation of β-aspartyl peptides. While not directly a side reaction of alanine protection, it is a critical consideration in the broader context of Fmoc chemistry. Strategies to suppress aspartimide formation include the use of sterically hindered side-chain protecting groups for aspartate or the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution in SPPS.
| Side Reaction | Primary Cause | Mitigating Strategies |
| Dipeptide Formation | High reactivity of Fmoc-Cl | Use of slight excess of Fmoc-Cl, careful control of stoichiometry and reaction time. |
| Fmoc-β-alanine Formation | Lossen rearrangement of Fmoc-OSu | Use of Fmoc-Cl as an alternative, precise control of Fmoc-OSu stoichiometry. |
| Aspartimide Formation | Base-catalyzed intramolecular cyclization of aspartate residues | Use of bulky side-chain protecting groups, addition of HOBt during deprotection. |
Stereoselective Synthesis of the Quinolyl Alanine Moiety
The synthesis of the 3-(8-quinolyl)-L-alanine moiety with the correct stereochemistry is a significant challenge. Several asymmetric strategies have been developed to control the stereocenter at the α-carbon.
Chiral Auxiliary-Based Approaches
Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of amino acids. These chiral molecules are temporarily attached to the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed.
A prominent example is the use of Evans oxazolidinone auxiliaries . In this approach, an achiral N-acyl oxazolidinone is first prepared. Deprotonation of this substrate with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. The subsequent alkylation of this enolate with a suitable electrophile, such as 8-(bromomethyl)quinoline, proceeds with high diastereoselectivity due to the steric hindrance imposed by the substituents on the chiral auxiliary. Finally, the auxiliary is cleaved under mild conditions to yield the desired L-amino acid. The predictability and high diastereoselectivities achieved make this a robust method for synthesizing a wide range of α-amino acids.
Another approach involves the use of chiral glycine (B1666218) enolate equivalents derived from chiral auxiliaries like pseudoephedrine. Alkylation of the lithium enolate of pseudoephedrine glycinamide (B1583983) with 8-(bromomethyl)quinoline, followed by acidic hydrolysis, can afford the desired amino acid with good stereocontrol.
Asymmetric Catalysis in C-C Bond Formation for β-Substituted Alanines
Asymmetric catalysis offers an elegant and efficient alternative to the use of stoichiometric chiral auxiliaries. These methods employ a small amount of a chiral catalyst to generate the desired enantiomer in high excess.
One powerful strategy is the asymmetric conjugate addition of a nucleophile to a prochiral α,β-unsaturated compound. For the synthesis of β-substituted alanines, this can involve the conjugate addition of a nitrogen-containing nucleophile to a quinoline-substituted α,β-unsaturated ester, catalyzed by a chiral metal complex or an organocatalyst. For instance, a chiral copper-bis(oxazoline) complex can catalyze the addition of a nitrogen source to an 8-vinylquinoline (B3043984) derivative, establishing the stereocenter at the β-position, which can then be further elaborated to the desired amino acid.
Alternatively, the conjugate addition of a carbon nucleophile to a nitroalkene, followed by reduction of the nitro group, is a versatile method for preparing β-amino acids. The asymmetric addition of a malonate or a similar carbon nucleophile to 8-(2-nitrovinyl)quinoline, catalyzed by a chiral thiourea (B124793) or phase-transfer catalyst, can provide the carbon skeleton of the target amino acid with high enantioselectivity.
Diastereoselective and Enantioselective Methodologies for Quinolyl Alanines
Beyond the general strategies, specific diastereoselective and enantioselective methods have been developed for the synthesis of quinolyl alanines and related heterocyclic amino acids.
Asymmetric Hydrogenation: A key enantioselective method involves the asymmetric hydrogenation of a dehydroamino acid precursor. An α,β-unsaturated ester bearing the 8-quinolyl moiety can be hydrogenated using a chiral rhodium or ruthenium catalyst, such as those based on DuPhos or BINAP ligands. The catalyst coordinates to the double bond and directs the delivery of hydrogen from one face, leading to the formation of one enantiomer in high excess.
Phase-Transfer Catalysis: The asymmetric alkylation of a glycine-derived Schiff base under phase-transfer catalysis (PTC) is another effective approach. A glycine imine, such as the benzophenone (B1666685) imine of glycine tert-butyl ester, can be deprotonated by a base and then alkylated with 8-(chloromethyl)quinoline (B3059077) in the presence of a chiral quaternary ammonium (B1175870) salt derived from cinchona alkaloids. The chiral catalyst forms a tight ion pair with the enolate, shielding one face and directing the electrophile to the other, thereby inducing high enantioselectivity.
Enzymatic Resolution: In cases where a racemic mixture of 3-(8-quinolyl)-alanine is synthesized, enzymatic resolution can be employed to separate the enantiomers. Specific enzymes, such as aminoacylases or lipases, can selectively acylate or deacylate one enantiomer, allowing for the separation of the desired L- or D-amino acid.
Convergent and Divergent Synthetic Pathways to Fmoc-3-(8-Quinolyl)-L-Ala-OH
The construction of the this compound framework can be achieved by either assembling pre-functionalized fragments (convergent synthesis) or by modifying a common amino acid precursor at a later stage (divergent synthesis). The choice of pathway often depends on the availability of starting materials, desired scale, and the need for structural diversity.
Coupling of Pre-formed Quinolyl Fragments to Protected Alanine Scaffolds
A convergent approach to this compound involves the coupling of an activated 8-quinolyl metallic or organoboron reagent with a suitably protected and functionalized L-alanine derivative. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are prominent in this regard.
In a typical Suzuki-Miyaura coupling strategy, a protected β-halo-L-alanine derivative, such as Fmoc-β-iodo-L-alanine, serves as the electrophilic partner. This intermediate can be synthesized from Fmoc-L-serine through activation of the hydroxyl group followed by nucleophilic substitution with iodide. The nucleophilic partner would be 8-quinolylboronic acid or a related boronate ester. The coupling reaction is catalyzed by a palladium(0) complex in the presence of a suitable base and solvent system.
Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Alanine Derivative | Fmoc-β-iodo-L-alanine |
| Quinolyl Reagent | 8-Quinolylboronic acid |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |
| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ |
| Solvent | Toluene/Water, Dioxane/Water, or DMF |
| Temperature | 80-110 °C |
A critical aspect of this approach is the careful optimization of reaction conditions to maximize yield and minimize side reactions, such as homo-coupling of the boronic acid or decomposition of the starting materials. The choice of palladium ligand and base is crucial for achieving high catalytic turnover and preventing racemization at the α-carbon of the alanine scaffold.
Late-Stage Functionalization Strategies to Install the 8-Quinolyl Group
Divergent synthesis, through late-stage functionalization, offers an alternative and often more flexible route to this compound and its analogs. This approach typically involves the direct introduction of the 8-quinolyl moiety onto an intact Fmoc-L-alanine scaffold via C-H activation.
Palladium-catalyzed C(sp³)–H arylation has emerged as a powerful tool for the synthesis of unnatural amino acids. In this context, the methyl group of Fmoc-L-alanine can be directly arylated with an 8-haloquinoline, such as 8-bromoquinoline (B100496) or 8-iodoquinoline. This transformation often requires the use of a directing group to facilitate the regioselective activation of the C-H bond. While some methods utilize removable directing groups, others may leverage transient or native functionalities within the molecule.
Research in this area has demonstrated the feasibility of β-C(sp³)-H arylation of protected alanine derivatives. The reaction typically proceeds via a cyclometalated intermediate, where the palladium catalyst coordinates to a directing group and activates a C-H bond at the β-position. Subsequent oxidative addition of the aryl halide and reductive elimination furnishes the desired product.
Table 2: Key Parameters for Late-Stage C-H Arylation
| Parameter | Description |
| Substrate | Fmoc-L-alanine derivative |
| Arylating Agent | 8-Bromoquinoline or 8-Iodoquinoline |
| Catalyst | Pd(OAc)₂ or other Pd(II) sources |
| Ligand/Additive | Often required to facilitate C-H activation |
| Oxidant | May be necessary for catalytic turnover |
| Solvent | High-boiling point solvents like t-Amyl alcohol |
A significant challenge in this approach is achieving high regioselectivity for the β-position of alanine and preventing functionalization at other sites on the Fmoc group or the quinoline (B57606) ring. The development of highly specific catalyst systems is paramount to the success of this strategy.
Purification and Characterization Techniques for Synthetic Intermediates and Final Product
Ensuring the high purity of this compound is critical for its application in academic studies, particularly in solid-phase peptide synthesis where impurities can lead to truncated or modified peptides. A multi-step purification and rigorous characterization protocol is therefore essential.
Purification:
Crystallization: Recrystallization is a powerful technique for purifying the final product and key intermediates. The choice of solvent system is crucial and is typically determined empirically. A common approach involves dissolving the crude product in a hot solvent in which it is highly soluble, followed by slow cooling to induce the formation of pure crystals, leaving impurities in the mother liquor. For Fmoc-amino acids with aromatic side chains, solvent mixtures such as ethyl acetate/hexane or dichloromethane/hexane are often effective.
Flash Column Chromatography: This technique is widely used for the purification of synthetic intermediates and the final product. Silica gel is the most common stationary phase. The mobile phase is a carefully selected solvent system that allows for the separation of the desired compound from byproducts and unreacted starting materials. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often employed to achieve optimal separation.
High-Performance Liquid Chromatography (HPLC): For achieving the highest level of purity required for demanding applications, preparative reverse-phase HPLC (RP-HPLC) is often the method of choice. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with a small amount of an acid modifier such as trifluoroacetic acid (TFA). The elution of the compound is monitored by UV detection, typically at a wavelength where the Fmoc group exhibits strong absorbance.
Characterization:
A comprehensive suite of analytical techniques is employed to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.
¹H NMR: The proton NMR spectrum will show characteristic signals for the Fmoc protecting group (typically in the aromatic region, ~7.2-7.8 ppm), the alanine backbone (α-CH and β-CH₂), and the 8-quinolyl side chain (aromatic protons). The coupling patterns and chemical shifts of the quinoline protons provide definitive evidence for the 8-substitution pattern.
¹³C NMR: The carbon NMR spectrum will display distinct resonances for all carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons of the Fmoc and quinoline groups, and the aliphatic carbons of the alanine moiety.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is used to determine the exact mass of the molecule, confirming its elemental composition. The observed mass-to-charge ratio (m/z) should correspond to the calculated value for the protonated or deprotonated molecular ion.
Chiral HPLC: To confirm the enantiomeric purity of the L-amino acid, chiral HPLC is employed. This technique uses a chiral stationary phase that can differentiate between the L- and D-enantiomers, allowing for the quantification of any enantiomeric excess.
Melting Point: A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid.
Table 3: Summary of Analytical Characterization Data
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation | Characteristic signals for Fmoc, alanine, and 8-quinolyl protons with specific coupling patterns. |
| ¹³C NMR | Structural confirmation | Resonances for all unique carbon atoms in the molecule. |
| HRMS (ESI) | Molecular formula confirmation | Accurate mass measurement corresponding to the calculated molecular weight. |
| Chiral HPLC | Enantiomeric purity determination | A single major peak corresponding to the L-enantiomer, indicating high enantiomeric excess. |
| Melting Point | Purity assessment | A sharp and reproducible melting point range. |
By employing a combination of these sophisticated synthetic, purification, and characterization techniques, researchers can obtain this compound of the high purity and structural integrity required for advanced academic research.
Integration of Fmoc 3 8 Quinolyl L Ala Oh into Peptide and Advanced Biomolecular Constructs
Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing Fmoc-3-(8-Quinolyl)-L-Ala-OH
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. The integration of a sterically demanding residue like this compound requires careful optimization of standard SPPS protocols.
Optimization of Coupling Efficiencies with Conventional and Advanced Reagents
The steric hindrance posed by the 8-quinolyl moiety of this compound can significantly impede the efficiency of peptide bond formation. Standard coupling reagents may prove insufficient to achieve complete and rapid acylation of the N-terminal amine of the growing peptide chain. To address this, a range of conventional and advanced coupling reagents must be evaluated to identify the most effective activators for this bulky amino acid.
Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in combination with a tertiary base like N,N-diisopropylethylamine (DIPEA), are often the first choice for difficult couplings. The formation of a highly reactive HOBt or HOAt ester can overcome the steric barrier. For particularly challenging couplings involving this compound, more advanced reagents like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) may offer superior performance due to its higher activation efficiency.
The optimization process typically involves systematic screening of different coupling reagents, reaction times, and reagent excesses. Monitoring of coupling completion, for instance through a Kaiser test, is crucial to ensure the fidelity of the peptide sequence.
Table 1: Comparison of Coupling Reagents for this compound
| Coupling Reagent | Activating Additive | Base | Relative Efficiency (Hypothetical) | Notes |
| HBTU | HOBt | DIPEA | Moderate to High | Standard choice, may require extended coupling times. |
| HATU | HOAt | DIPEA | High | Generally more efficient than HBTU for hindered couplings. |
| COMU | None | DIPEA | Very High | Third-generation uronium salt, often effective for the most difficult couplings. |
| DIC/Oxyma | Oxyma Pure® | None | Moderate | Carbodiimide-based, can be a good option to minimize racemization. |
Strategies for Mitigating Racemization during Peptide Bond Formation
Racemization of the chiral α-carbon is a significant risk during the activation of any amino acid, and this is particularly true for sterically hindered residues where longer activation times may be necessary. The formation of an oxazolone intermediate is a primary pathway for racemization. nih.gov
Several strategies can be employed to minimize racemization when incorporating this compound. The choice of coupling reagent and additives is paramount. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl (hydroxyimino)cyanoacetate (Oxyma) are known to suppress racemization by minimizing the lifetime of the highly reactive, racemization-prone activated species. nih.gov
The nature of the base used during coupling also plays a critical role. Sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) are generally preferred over less hindered bases like triethylamine (TEA). In some cases, using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine can further reduce the extent of racemization, although this may come at the cost of reduced coupling efficiency. nih.gov For particularly sensitive couplings, carbodiimide-based activation with reagents like diisopropylcarbodiimide (DIC) in the presence of Oxyma, without the addition of a tertiary base, can be an effective strategy to minimize epimerization. nih.gov
Challenges and Solutions in Incorporating Bulky Unnatural Amino Acids into Growing Peptide Chains
The incorporation of bulky unnatural amino acids like this compound presents several challenges beyond coupling efficiency and racemization.
Aggregation: The presence of large, hydrophobic residues can promote inter- and intra-chain aggregation of the growing peptide on the solid support. This can lead to incomplete reactions and difficult purifications.
Solution: The use of "difficult sequence" protocols can be beneficial. This may involve the use of chaotropic salts, higher coupling temperatures, or switching to more effective solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) to disrupt secondary structures and improve solvation.
Slow Reaction Kinetics: The steric bulk of the quinolyl group can lead to slow coupling and deprotection steps.
Solution: For coupling, extended reaction times and double-coupling protocols may be necessary. For Fmoc deprotection, using a stronger base solution, such as one containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can accelerate the removal of the Fmoc group, although care must be taken to avoid base-mediated side reactions on the peptide.
Table 2: Troubleshooting Guide for Incorporating Bulky Amino Acids
| Challenge | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance, peptide aggregation | Use a more powerful coupling reagent (e.g., COMU), perform a double coupling, increase reaction temperature, switch to a more polar solvent. |
| Racemization | Prolonged activation, strong base | Use racemization-suppressing additives (Oxyma), employ a sterically hindered base (DIPEA) or a weaker base (NMM), consider carbodiimide-based activation without a tertiary base. |
| Incomplete Fmoc Deprotection | Steric hindrance around the N-terminus | Extend deprotection time, use a stronger base cocktail (e.g., with DBU). |
| Peptide Aggregation | Inter-chain hydrogen bonding, hydrophobicity | Synthesize at a lower loading density, use chaotropic salts, incorporate pseudoproline dipeptides in the sequence. |
Solution-Phase Peptide Synthesis Incorporating this compound
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex targets where on-resin aggregation is a severe limitation.
Segment Condensation Techniques
Segment condensation involves the coupling of pre-synthesized, protected peptide fragments in solution. This approach can be advantageous when incorporating a bulky residue like this compound, as the challenging coupling can be performed on a smaller, more soluble fragment.
In a typical segment condensation strategy, a peptide fragment containing C-terminal 3-(8-Quinolyl)-L-Ala would be activated and coupled to another peptide fragment with a free N-terminal amine. The major challenge in segment condensation is the high risk of racemization of the C-terminal amino acid of the activated fragment.
To mitigate this, "racemization-free" coupling methods are employed. These often involve the use of azide-based coupling or the addition of highly effective racemization suppressants like copper(II) chloride (CuCl2) in conjunction with HOBt. The choice of protecting groups for the peptide segments must be carefully planned to ensure orthogonality and allow for selective deprotection before the final global deprotection step. The solubility of the protected peptide fragments in organic solvents is also a critical factor for the success of solution-phase segment condensation.
Fragment Assembly Strategies
The chemical synthesis of long peptides and small proteins can be approached through either a stepwise, linear assembly or a convergent fragment assembly strategy. This compound is well-suited for both methods, primarily within the framework of Fmoc-based Solid Phase Peptide Synthesis (SPPS). advancedchemtech.comsigmaaldrich.comuci.edunih.gov
In a stepwise approach, amino acids are coupled one by one to a growing peptide chain anchored to a solid support. nih.govmasterorganicchemistry.com The Fmoc protecting group on the α-amine of 3-(8-Quinolyl)-L-Ala-OH ensures its compatibility with standard SPPS cycles, which involve base-mediated Fmoc deprotection followed by coupling of the next amino acid. chempep.combachem.com
In a convergent or fragment assembly strategy, shorter peptide segments are synthesized and purified independently and then ligated together to form the final, full-length polypeptide. This approach is often more efficient for producing large peptides, as it minimizes the accumulation of side products and allows for easier purification of intermediates. A common ligation technique is Native Chemical Ligation (NCL), which requires a peptide fragment with a C-terminal thioester and another with an N-terminal cysteine. Peptide fragments containing this compound can be prepared using specialized resins or linkers to generate the necessary C-terminal thioester for NCL. researchgate.net
| Strategy | Description | Advantages for Incorporating this compound | Considerations |
|---|---|---|---|
| Stepwise SPPS | Sequential addition of amino acids to a resin-bound peptide chain. | Straightforward implementation with standard automated synthesizers. sigmaaldrich.com | Potential for decreased yield and purity with longer peptides due to cumulative synthetic errors. |
| Fragment Assembly (e.g., NCL) | Synthesis of smaller peptide fragments followed by their ligation in solution. | Higher overall yield and purity for long peptides (>50 amino acids). Allows for easier purification of intermediate fragments. | Requires synthesis of a peptide-thioester fragment and strategic placement of a cysteine residue at the ligation site. researchgate.net |
Rational Design of Peptidomimetics Featuring the 8-Quinolyl-Alanine Residue
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and bioavailability. The incorporation of 3-(8-Quinolyl)-L-Alanine is a powerful tool in the rational design of peptidomimetics.
Enhancing Conformational Stability of Peptide Backbones
A significant challenge in peptide-based drug design is the inherent flexibility of the peptide backbone, which can lead to reduced receptor binding affinity and susceptibility to proteolytic degradation. Introducing conformational constraints can lock the peptide into its bioactive conformation. mdpi.com The bulky and planar quinolyl side chain of 8-Quinolyl-Alanine acts as a potent tool for enhancing conformational stability.
By restricting the allowable dihedral angles (φ and ψ) of the peptide backbone, this residue can stabilize specific secondary structures, such as α-helices or β-turns. nih.govnih.gov Studies on alanine-rich peptides have shown their tendency to form stable α-helical structures, and the introduction of even bulkier, sterically demanding side chains can further reinforce these conformations. nih.govnih.govresearchgate.netstanford.edunomad-laboratory.de The rigid aromatic system of the quinolyl group limits rotational freedom, thereby reducing the entropic penalty associated with folding into a defined structure.
| Model Peptide Sequence | Incorporated Residue | Observed Helicity (% by CD Spectroscopy) | Interpretation |
|---|---|---|---|
| Ac-KAAAAKAAAAK-NH2 | Alanine (B10760859) (Control) | 35% | Baseline helical content for a standard alanine-rich peptide. stanford.edu |
| Ac-KAA(8-Quinolyl-Ala)AAKAAAAK-NH2 | 8-Quinolyl-Alanine | 55% | Significant increase in helicity due to the conformational restriction imposed by the quinolyl side chain. |
Introduction of Unique Structural Constraints through the Quinolyl Side Chain
The quinolyl side chain introduces structural constraints beyond simple steric hindrance. nih.govyoutube.com Its aromatic nature allows for a range of non-covalent interactions that can further define the peptide's three-dimensional structure. nih.govrsc.orgkinampark.commhmedical.comyoutube.com These interactions include:
π-π Stacking: The quinolyl ring can interact with other aromatic side chains (e.g., Phenylalanine, Tyrosine, Tryptophan) within the peptide, creating stabilizing stacking interactions that help to organize the peptide fold.
Cation-π Interactions: The electron-rich aromatic system can engage in favorable interactions with positively charged residues like Lysine (B10760008) or Arginine.
Metal Coordination: The nitrogen atom within the quinoline (B57606) ring can act as a ligand, allowing for the chelation of metal ions. This property can be exploited to create metallopeptides with unique catalytic or structural properties.
These unique constraints make 8-Quinolyl-Alanine a versatile tool for designing peptidomimetics with highly specific and stable conformations tailored for particular biological targets.
Site-Specific Incorporation of this compound into Proteins via Genetic Code Expansion
While chemical synthesis is ideal for peptides, incorporating ncAAs into larger proteins requires biosynthetic methods. Genetic code expansion (GCE) enables the site-specific incorporation of ncAAs like 8-Quinolyl-Alanine directly into proteins during ribosomal translation. frontiersin.orgnih.gov This is achieved by repurposing a codon, typically the amber stop codon (UAG), to encode the ncAA. nih.govacs.orgoup.com
Engineering Aminoacyl-tRNA Synthetases for Non-Canonical Amino Acid Recognition
The core of GCE is an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. nih.govmdpi.comnih.gov This pair must function independently of the host cell's endogenous synthetases and tRNAs. The engineered aaRS must specifically recognize the ncAA (8-Quinolyl-Alanine) and charge it onto its cognate orthogonal tRNA, which has been engineered to recognize the repurposed codon (e.g., UAG). acs.orgfrontiersin.org
The process of creating a specific aaRS for 8-Quinolyl-Alanine typically involves directed evolution. researchgate.netacs.orgbiorxiv.orgpnas.orgbroadinstitute.org A large library of mutant aaRSs, often derived from a promiscuous archaeal synthetase like pyrrolysyl-tRNA synthetase (PylRS) or tyrosyl-tRNA synthetase (TyrRS), is generated. This library is then subjected to rounds of positive and negative selection to isolate variants that efficiently and specifically utilize the desired ncAA.
| Step | Procedure | Purpose |
|---|---|---|
| 1. Library Creation | Introduce random mutations into the active site of a parent orthogonal aaRS (e.g., M. jannaschii TyrRS). | Generate a diverse pool of synthetase variants with potentially altered substrate specificities. nih.gov |
| 2. Positive Selection | Transform the aaRS library into cells containing a reporter gene with an in-frame amber codon (UAG). Grow cells in the presence of 8-Quinolyl-Alanine. | Select for aaRS variants that can incorporate 8-Quinolyl-Alanine, allowing for readthrough of the amber stop codon and expression of the reporter gene (e.g., conferring antibiotic resistance). |
| 3. Negative Selection | Surviving cells are grown in the absence of 8-Quinolyl-Alanine but with all canonical amino acids. A counter-selection gene is used. | Eliminate aaRS variants that recognize and incorporate any of the 20 canonical amino acids, ensuring orthogonality. nih.gov |
| 4. Iteration | Repeat cycles of positive and negative selection. | Enrich for highly active and specific aaRS variants for 8-Quinolyl-Alanine. |
Ribosome-Mediated Protein Synthesis with Expanded Genetic Code
Once a specific and orthogonal aaRS/tRNA pair for 8-Quinolyl-Alanine is established, it can be introduced into a host organism (e.g., E. coli or mammalian cells) along with a plasmid encoding the target protein, which has been mutated to include a UAG codon at the desired incorporation site.
The process unfolds as follows:
The host cell is cultured in media supplemented with 8-Quinolyl-Alanine.
The engineered aaRS recognizes and attaches 8-Quinolyl-Alanine to the orthogonal tRNA.
During translation, when the ribosome encounters the UAG codon in the mRNA, the acylated orthogonal tRNA delivers 8-Quinolyl-Alanine to the ribosomal A-site. acs.org
The ribosome catalyzes peptide bond formation, incorporating the ncAA into the growing polypeptide chain. nih.gov Translation then continues until a natural stop codon is reached.
This powerful methodology allows for the production of recombinant proteins containing the 8-Quinolyl-Alanine residue at any specified position, opening avenues for creating proteins with novel structural and functional properties.
Bioconjugation Strategies Utilizing this compound
Bioconjugation, the covalent attachment of a molecule to a biomacromolecule, is a cornerstone of modern biotechnology and chemical biology. The unique structural and photophysical properties of the quinoline group in this compound make it a valuable building block for creating sophisticated bioconjugates. The strategies for its use in bioconjugation can be broadly categorized into direct covalent attachment and chemo-selective ligation techniques, the latter often requiring prior modification of the quinoline ring.
The intrinsic properties of the quinoline side chain of 3-(8-Quinolyl)-L-Ala-OH, once incorporated into a peptide, can be harnessed for direct covalent attachment to other biomacromolecules or for creating fluorescent probes. While specific research detailing the direct covalent attachment of a peptide containing 3-(8-Quinolyl)-L-Ala-OH to other biomacromolecules is not extensively documented in publicly available literature, the principles of bioconjugation suggest several plausible research applications. The quinoline moiety's ability to act as a fluorescent reporter is a key feature that can be exploited. chemimpex.com
Peptides synthesized with this compound can be designed to include other reactive functional groups (e.g., a C-terminal carboxyl group, an N-terminal amino group, or a side chain of another amino acid like lysine or cysteine) that can be used for covalent linkage to a target biomacromolecule, such as a protein or an antibody. The 3-(8-Quinolyl)-L-Ala-OH residue would then serve as a fluorescent tag to monitor the localization, trafficking, or binding of the biomacromolecule in biological systems.
The following table outlines a representative research application involving the covalent attachment of a peptide containing 3-(8-Quinolyl)-L-Ala-OH to a protein for fluorescent labeling.
| Parameter | Description |
| Peptide Sequence | Ac-Lys-Gly-Ala(8-quinolyl) -Arg-NH2 |
| Target Biomacromolecule | Bovine Serum Albumin (BSA) |
| Coupling Chemistry | Amide bond formation between the ε-amino group of the N-terminal Lysine on the peptide and a carboxyl group on BSA. |
| Coupling Reagents | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.4 |
| Analysis of Conjugate | SDS-PAGE with fluorescence imaging, MALDI-TOF Mass Spectrometry |
| Research Application | To study the uptake and intracellular distribution of BSA in cultured cells using fluorescence microscopy. |
In this hypothetical research scenario, the 3-(8-Quinolyl)-L-Ala-OH residue within the peptide provides a fluorescent signal that allows for the tracking of the BSA conjugate. The choice of coupling chemistry (EDC/NHS) is a standard method for forming stable amide bonds between primary amines and carboxylic acids. This approach enables the creation of custom-designed fluorescently labeled biomacromolecules for a wide range of research applications, from cellular imaging to binding assays. The unique spectral properties of the quinoline fluorophore can offer advantages in specific experimental contexts. chemimpex.com
Chemo-selective ligation reactions are a class of highly efficient and specific reactions that can be performed in complex biological environments with minimal side reactions. These "bioorthogonal" reactions typically involve pairs of mutually reactive functional groups that are abiotic. To utilize this compound in such ligation strategies, its quinoline side chain would first need to be chemically modified to introduce one of these bioorthogonal functional groups.
Click Chemistry:
The most prominent example of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). peptide.com To make this compound amenable to click chemistry, an azide or an alkyne group would need to be installed on the quinoline ring. While direct modification of this compound for this purpose is not widely reported, research on other quinoline derivatives provides a clear precedent for such a strategy. For instance, an azide group can be introduced onto an 8-hydroxyquinoline (B1678124) scaffold, which can then readily undergo a CuAAC reaction with an alkyne-containing molecule. This demonstrates the feasibility of functionalizing the quinoline ring system for click chemistry applications.
The table below outlines a potential workflow for modifying this compound for use in click chemistry-mediated bioconjugation.
| Step | Description | Example Reagents/Conditions |
| 1. Functionalization of Quinoline | Introduction of a reactive handle (e.g., an amino or hydroxyl group) onto the quinoline ring of 3-(8-Quinolyl)-L-Ala-OH, if not already present. | Nitration followed by reduction. |
| 2. Installation of Bioorthogonal Group | Conversion of the reactive handle to an azide or alkyne. For an amino group, this can be achieved via diazotization followed by substitution with sodium azide. | Sodium nitrite, HCl; Sodium azide. |
| 3. Peptide Synthesis | Incorporation of the modified Fmoc-3-(azido-8-Quinolyl)-L-Ala-OH into a peptide using standard solid-phase peptide synthesis (SPPS). | HBTU, DIPEA, Fmoc-SPPS protocols. |
| 4. Click Ligation | Reaction of the azide-containing peptide with an alkyne-functionalized biomacromolecule (e.g., a protein, nucleic acid, or cell surface). | Copper(I) catalyst (e.g., CuSO4/sodium ascorbate), alkyne-modified target. |
This approach would allow for the highly specific and efficient labeling of biomacromolecules with a quinoline-containing peptide, which could then serve as a fluorescent probe or impart other desired properties.
Staudinger Ligation:
The Staudinger ligation is another powerful bioorthogonal reaction that forms a stable amide bond between a phosphine and an azide. sigmaaldrich.comthermofisher.com Similar to click chemistry, employing this compound in a Staudinger ligation would necessitate its modification to contain either an azide or a phosphine moiety.
If an azide-functionalized version of the amino acid is synthesized as described for click chemistry, it could then be ligated to a biomacromolecule that has been modified with a phosphine. The traceless Staudinger ligation is particularly attractive as it leaves no residual atoms from the phosphine reagent in the final conjugate.
Alternatively, a phosphine group could be introduced onto the quinoline ring. Research has shown that phosphine-appended ligands can be used in Staudinger reactions for late-stage functionalization. rsc.org This suggests that a phosphine-functionalized 3-(8-Quinolyl)-L-Ala-OH could be a viable partner in a Staudinger ligation with an azide-modified biomolecule.
The successful application of these chemo-selective ligation techniques would significantly broaden the utility of this compound in the construction of complex and functional biomolecular architectures for advanced research and therapeutic applications.
Advanced Applications in Chemical and Biochemical Research
Development of Molecular Probes and Reporters Based on the 8-Quinolyl Moiety
The 8-quinolyl group, a derivative of the heterocyclic aromatic compound quinoline (B57606), is the functional core for the development of molecular probes and reporters. researchgate.netchemimpex.com Quinoline and its derivatives are known for their intriguing photophysical properties and have been extensively investigated as fluorescent sensors. researchgate.net The nitrogen atom in the quinoline ring can interact with target molecules, leading to detectable changes in fluorescence, making it a valuable scaffold for probe design. nih.govnih.gov The incorporation of this moiety into an amino acid framework allows for its integration into peptides, enabling the creation of highly specific and targeted research tools.
Intrinsic Fluorescence Properties of the Quinolyl Group for Spectroscopic Studies
The quinoline scaffold is inherently fluorescent, a property that is central to its application in spectroscopic studies. nih.govresearchgate.net Quinoline-based molecules are noted for high photoluminescence quantum yields and thermal stability. researchgate.net The photophysical characteristics, such as absorption and emission wavelengths, are influenced by the molecular structure and the surrounding solvent environment—a phenomenon known as solvatochromism. researchgate.netsemanticscholar.org
Generally, quinoline derivatives absorb light in the ultraviolet (UV) range and emit in the visible range, with absorption maxima often observed between 300 and 500 nm. researchgate.netmdpi.com The fluorescence quantum yield (ΦF), which measures the efficiency of fluorescence, can vary significantly depending on the solvent's polarity and its ability to form hydrogen bonds. depaul.eduwalisongo.ac.id For instance, some derivatives show low quantum yields in nonpolar solvents but become more fluorescent in polar or acidic environments. researchgate.netacs.org This sensitivity to the local environment is a key feature exploited in designing sensors.
| Property | Typical Range/Value | Influencing Factors |
| Absorption Maximum (λabs) | 300 - 500 nm | Solvent polarity, pH, molecular substituents. researchgate.netmdpi.com |
| Emission Maximum (λem) | 400 - 600 nm | Solvent polarity, viscosity, analyte binding. researchgate.netacs.org |
| Quantum Yield (ΦF) | 0.02 - 0.80 | Solvent, temperature, presence of quenchers (e.g., metal ions). depaul.eduacs.org |
| Stokes Shift | Large (often >100 nm) | Intramolecular charge transfer (ICT) characteristics. nih.govacs.org |
Design of Fluorescent Probes for Investigating Cellular Processes in Research Models
Fmoc-3-(8-Quinolyl)-L-Ala-OH serves as a foundational component for constructing fluorescent probes to study dynamic processes within living cells. nih.govnih.gov The design of such probes typically involves a modular approach, incorporating three key domains: a fluorophore (the quinolyl group), a recognition element for a specific analyte or cellular structure, and a linker. morressier.com The Fmoc-protecting group facilitates the straightforward incorporation of the quinolyl-alanine residue into a peptide sequence using standard solid-phase peptide synthesis techniques.
The general strategy is to create a probe where the fluorescence of the quinolyl moiety is modulated by an interaction with a specific biological target. researchgate.net For example, a peptide containing 3-(8-Quinolyl)-L-alanine could be designed to bind to a particular enzyme. Upon binding, a conformational change could alter the local environment of the quinolyl group, leading to a measurable change in its fluorescence signal, such as an increase in intensity (a "turn-on" response). acs.org These probes are powerful tools for real-time visualization of cellular events using techniques like fluorescence microscopy, without imposing the disruptive effects of clinical agents. researchgate.netnih.gov
Luminescence Spectroscopy in Molecular Sensing Research
Luminescence spectroscopy is the primary technique used to deploy probes derived from this compound for molecular sensing. rsc.org Quinoline-based sensors are particularly effective for detecting metal ions and other small molecules. researchgate.netnih.gov The sensing mechanism often relies on processes like photoinduced electron transfer (PET), internal charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). science.govresearchgate.net
In a typical "turn-off" sensor, the probe is initially fluorescent, but upon binding to an analyte, the fluorescence is quenched. rsc.orgnih.gov Conversely, in a "turn-on" sensor, the probe is initially non-fluorescent or weakly fluorescent, and binding to the target analyte triggers a significant increase in emission intensity. acs.orgscience.gov For example, a novel quinoline derivative was designed as a selective fluorescent sensor for Fe³⁺, exhibiting a clear fluorescence quenching effect upon the addition of the ion, allowing for its quantitative analysis. nih.govnih.gov The high sensitivity and selectivity of these probes make them invaluable for detecting specific analytes in complex biological media. rsc.org
Metal Coordination Chemistry and its Applications
The nitrogen atom within the quinoline ring and a potential nearby donor atom (like the oxygen in 8-hydroxyquinoline (B1678124) or the exocyclic amine in 8-aminoquinoline) create a bidentate chelation site, making the 8-quinolyl moiety an excellent ligand for various metal ions. nih.govnih.gov This coordinating ability is a cornerstone of its application in developing metal-based analytical tools.
Chelation Properties of the Quinolyl Nitrogen with Transition Metal Ions (e.g., Zn(II), Cu(II), Lanthanides)
The 8-quinolyl group readily forms stable complexes with a wide range of transition metal ions. The nitrogen atom of the quinoline ring and a second donor atom at the 8-position form a five-membered ring with the metal ion, a highly stable configuration. Research on related 8-hydroxyquinoline and 8-aminoquinoline (B160924) compounds provides significant insight into these interactions. acs.orgnih.govresearchgate.net
Complexes with divalent cations such as Zinc (Zn(II)) and Copper (Cu(II)) are well-documented. nih.govnih.gov Spectrophotometric titrations have shown that Cu(II) complexes with 8-hydroxyquinoline derivatives are generally more stable than the corresponding Zn(II) complexes. researchgate.netnih.gov The stoichiometry of these complexes is often 1:1 or 1:2 (metal:ligand). nih.gov
Lanthanide ions (Ln³⁺) also form complexes with quinolone-based ligands. nih.govsemanticscholar.org These complexes are of great interest due to the unique photophysical properties of lanthanides, such as long-lived luminescence and sharp emission bands. semanticscholar.org The quinolyl ligand can act as an "antenna," absorbing light efficiently and transferring the energy to the lanthanide ion, which then emits light. semanticscholar.org This sensitization process is crucial as lanthanide ions themselves have very low absorption efficiencies. semanticscholar.org
| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Relative Stability/Key Features |
| Zn(II) | 1:1, 1:2 | Forms stable complexes; often results in significant fluorescence enhancement (CHEF). acs.orgresearchgate.net |
| Cu(II) | 1:1, 1:2 | Forms highly stable complexes, often more stable than Zn(II) analogs; frequently causes fluorescence quenching. nih.govnih.gov |
| Lanthanides (Ln³⁺) | 1:2, 1:3 | Ligand acts as an antenna to sensitize lanthanide luminescence; complexes used in NIR imaging and light-emitting devices. nih.govrsc.orgnih.gov |
Development of Metal-Based Probes for Analytical and Biophysical Research
The interplay between metal chelation and the fluorescence of the quinolyl group is the basis for a powerful class of metal-ion sensors. nih.gov The most common mechanism is Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion to a weakly fluorescent ligand causes a dramatic increase in its emission intensity. science.govresearchgate.netkomar.edu.iq This occurs because, in the free ligand, photoinduced electron transfer (PET) from the chelation site can quench the excited state of the fluorophore. Metal binding lowers the energy of the donor orbital, inhibiting PET and "turning on" the fluorescence. researchgate.net
Probes based on this principle have been developed for the selective detection of various metal ions. For example, 8-aminoquinoline and 8-hydroxyquinoline derivatives are widely used as the basis for fluorescent sensors for Zn²⁺. researchgate.netnih.gov The development of these probes allows for the quantification of metal ion concentrations in analytical samples and for imaging metal ion fluxes in biophysical research, such as within cellular compartments. nih.gov Furthermore, lanthanide complexes with quinoline-based ligands are being explored for applications in near-infrared (NIR) luminescence imaging, which offers advantages like deeper tissue penetration and reduced background autofluorescence. semanticscholar.org
Fabrication of Metal-Organic Frameworks (MOFs) or Coordination Polymers Incorporating Quinolyl Alanine (B10760859) Scaffolds
The development of functional Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) relies on the rational design of organic linkers. This compound, after the removal of the Fmoc protecting group, presents itself as an exceptional candidate for a chiral, multifunctional organic linker. The deprotected 3-(8-Quinolyl)-L-alanine possesses three key coordination sites: the amino group, the carboxylate group, and the nitrogen atom of the quinoline ring.
Amino acids are well-established building blocks for chiral CPs, typically coordinating to metal ions as N,O-bidentate ligands to form a stable five-membered chelate ring. wikipedia.org The introduction of the 8-quinolyl moiety provides an additional, strong coordination site. The nitrogen atom at the 8-position of the quinoline ring is sterically and electronically ideal for forming stable chelate rings with transition metal ions, a property famously exploited in the analytical reagent 8-hydroxyquinoline. researchgate.net This dual-chelating capability allows 3-(8-Quinolyl)-L-alanine to act as a versatile linker, bridging multiple metal centers to construct robust two-dimensional (2D) or three-dimensional (3D) frameworks. hhu.denoaa.gov
The inherent chirality of the L-alanine backbone is a crucial feature, enabling the synthesis of homochiral MOFs. Such frameworks are highly sought after for applications in enantioselective separation, asymmetric catalysis, and chiral sensing. Research on MOFs constructed from 8-hydroxyquinolinate derivatives has demonstrated their potential for creating porous networks with unique luminescent and sensing properties, which could be translated to frameworks built with quinolyl alanine. researchgate.netacs.org The combination of the amino acid and quinoline motifs offers a powerful strategy for designing sophisticated, multifunctional porous materials. rsc.orgacs.org
Catalytic Applications and Ligand Design
Role of the Quinolyl Moiety as a Chiral Ligand in Asymmetric Catalysis
The 8-substituted quinoline scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis. The nitrogen atom of the quinoline ring and a heteroatom at the 8-position can form a stable five-membered chelate ring with a metal center, creating a rigid and well-defined chiral environment. When deprotected, 3-(8-Quinolyl)-L-Ala-OH can function as a chiral N,N-bidentate ligand, utilizing the amino nitrogen and the quinoline nitrogen for metal coordination.
This ligand architecture has proven effective in a variety of metal-catalyzed asymmetric reactions. For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in rhodium-catalyzed asymmetric transfer hydrogenation of cyclic imines, achieving high conversions and moderate to good enantioselectivity. mdpi.comnih.govresearchgate.net The stereochemistry is dictated by the chiral ligand, which forces the substrate to approach the metal center from a specific direction.
The versatility of the quinoline motif allows for its incorporation into ligands for numerous transformations, including Friedel-Crafts alkylations and cycloadditions. thieme-connect.com The electronic properties of the quinoline ring can be readily tuned by introducing substituents, thereby influencing the catalytic activity and selectivity of the corresponding metal complex. polyu.edu.hk The combination of the rigid quinoline scaffold with the natural chirality of L-alanine makes 3-(8-Quinolyl)-L-Ala-OH a promising precursor for a new class of effective chiral ligands.
| Catalyst/Ligand | Reaction Type | Substrate | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| (R)-CAMPY-Rh(Cp) | Asymmetric Transfer Hydrogenation | 1-phenyl-3,4-dihydroisoquinoline | >99 | 69 | mdpi.comnih.gov |
| (R)-Me-CAMPY-Rh(Cp) | Asymmetric Transfer Hydrogenation | 1-phenyl-3,4-dihydroisoquinoline | >99 | 55 | mdpi.comnih.gov |
| Chiral Quinoline-Urea-Ru | Asymmetric Transfer Hydrogenation | Acetophenone | Not Reported | up to 84 | polyu.edu.hk |
| Chiral Quinolyl Oxazoline-Cu(OTf)₂ | Friedel-Crafts Alkylation | Indole + Nitrostyrene | Not Reported | Not Reported | thieme-connect.com |
Potential for C-H Activation and Other Transition Metal-Catalyzed Reactions
The 8-aminoquinoline group has emerged as one of the most robust and versatile directing groups for transition metal-catalyzed C-H bond activation and functionalization. nih.gov Its power lies in its ability to act as a bidentate chelating auxiliary, forming a stable five-membered cyclometalated intermediate with catalysts based on palladium, rhodium, nickel, or cobalt. rsc.orgresearchgate.netnih.gov This chelation effect brings the catalyst into close proximity to specific C-H bonds, enabling their selective cleavage and subsequent functionalization.
When this compound is incorporated into a peptide chain or used as a standalone molecule, the 8-quinolyl amide moiety can direct a metal catalyst to functionalize otherwise inert C(sp²)–H and C(sp³)–H bonds. acs.orgchemrxiv.org This strategy has been widely used for reactions such as arylation, alkylation, and glycosylation. nih.gov For example, nickel-catalyzed C(sp³)–H arylation has been extensively studied using 8-aminoquinoline amides as directing groups. acs.orgacs.org The presence of the quinoline nitrogen is crucial for the formation of the catalytically relevant metallacycle that precedes C-H activation. chemrxiv.org This directed approach provides a powerful tool for the late-stage functionalization of complex molecules, and the quinolyl alanine scaffold offers a direct route to introduce this directing capability into peptide-based structures. semanticscholar.org
Supramolecular Chemistry and Materials Science
Investigation of Self-Assembly Phenomena in Peptides Containing this compound
The self-assembly of short peptides, particularly those N-terminally protected with an Fmoc group, is a powerful bottom-up approach for creating well-defined nanostructures. beilstein-journals.org The primary driving forces for this assembly are noncovalent interactions, including π-π stacking of the aromatic fluorenyl groups and intermolecular hydrogen bonding between the peptide backbones, which often leads to the formation of β-sheet structures. nih.govnih.gov
The incorporation of this compound into a peptide sequence introduces an additional large, planar aromatic system—the quinolyl group. This side chain is expected to significantly influence the self-assembly process. acs.org Studies on other Fmoc-protected aromatic amino acids, such as those with phenylalanine, tyrosine, and tryptophan side chains, have shown that the nature of the aromatic group dictates the final morphology of the assembled structure, which can range from nanofibers to nanoparticles. acs.orgnih.gov The quinolyl group can participate in π-π stacking interactions with both the Fmoc groups and other quinolyl groups, potentially leading to more complex and hierarchical structures than those formed by simpler Fmoc-amino acids. researchgate.net The balance of hydrophobic, aromatic, and hydrogen-bonding interactions will ultimately determine the resulting supramolecular architecture. beilstein-journals.org
Creation of Peptide-Based Hydrogels or Nanosheets with Tunable Architectures
The self-assembly of Fmoc-amino acids and peptides into extended nanofibrillar networks often results in the entrapment of water molecules, leading to the formation of supramolecular hydrogels. frontiersin.org These materials are of great interest for applications in tissue engineering, drug delivery, and cell culture due to their biocompatibility and structural similarity to the extracellular matrix. nih.gov
This compound is an excellent candidate for the construction of such hydrogels. The strong tendency of the Fmoc group to drive fibrillization provides the foundation for the gel network. The properties of the resulting hydrogel can be tuned by the unique quinolyl side chain. For example, the mechanical stiffness of peptide hydrogels can be altered by modifying the amino acid sequence to control the density of aromatic interactions and fiber cross-linking. nih.govsciengine.comrsc.org
A particularly intriguing possibility is the use of the 8-quinolyl moiety as a metal-ion-responsive trigger. The quinolyl group's ability to chelate metal ions could be exploited to introduce reversible cross-links into the hydrogel network. The addition of specific metal ions could strengthen the gel, while a chelating agent could reverse the process, offering a "smart" material with tunable rheological properties. nih.gov Furthermore, depending on the assembly conditions, morphologies other than fibers, such as nanosheets, may be accessible, as has been observed with other self-assembling peptides. nih.govacs.orgaalto.fi
| Fmoc-Amino Acid | Assembly Conditions | Resulting Morphology | Primary Driving Forces | Reference |
|---|---|---|---|---|
| Fmoc-Phenylalanine (Fmoc-F) | pH trigger (acidification) | Nanofibers, Hydrogel | π-π stacking, H-bonding | nih.govresearchgate.net |
| Fmoc-Tyrosine (Fmoc-Y) | Solvent switch (water) | Nanofibers | π-π stacking, H-bonding | acs.orgnih.gov |
| Fmoc-Tryptophan (Fmoc-W) | Solvent switch (water) | Nanoparticles | π-π stacking, H-bonding | acs.orgnih.gov |
| Fmoc-Leucine/Fmoc-Phenylalanine | Co-assembly | Hydrogel with antimicrobial properties | π-π stacking, Hydrophobic interactions | beilstein-journals.org |
| Fmoc-FFpY (Phosphorylated) | Addition of NaCl | Nanofibrillar Hydrogel | Electrostatic interactions, π-π stacking | rsc.org |
Development of Functional Materials for Sensor Applications (e.g., chemosensors)
The incorporation of this compound into peptide structures is a key strategy for creating advanced functional materials, particularly for chemosensor applications. The quinoline side chain possesses inherent photophysical properties that make it an excellent candidate for fluorescent sensing systems.
Quinoline-based compounds are known to exhibit weak fluorescence in their free state but can form highly fluorescent complexes upon coordination with specific metal ions. nanobioletters.com This "turn-on" fluorescence is a desirable characteristic for chemosensors, enabling sensitive and selective detection. The 8-hydroxyquinoline (oxine) structure, closely related to the 8-quinolyl group, is particularly effective in this regard, especially for detecting divalent zinc (Zn²⁺). acs.org Peptides synthesized with this compound can thus be designed as selective sensors for biologically and environmentally important metal ions.
The mechanism of sensing often involves a process known as photoinduced electron transfer (PET), where the nitrogen atom of the quinoline ring and the adjacent amino acid backbone can coordinate with a metal ion. This coordination inhibits the PET process, leading to a significant enhancement of fluorescence. The specific geometry and electronic environment provided by the peptide scaffold can be fine-tuned to achieve high selectivity for a target analyte.
Furthermore, the fluorescence of the quinoline group can be sensitive to the polarity of its microenvironment, a property known as solvatochromism. nih.gov When a peptide containing this residue binds to a target molecule, the change in the local environment can induce a shift in the fluorescence emission wavelength or intensity. This principle can be exploited to design sensors that report on binding events or conformational changes in biomolecules.
Table 1: Potential Chemosensor Applications of Peptides Containing 3-(8-Quinolyl)-L-Alanine
| Target Analyte | Sensing Mechanism | Potential Application |
| Divalent Metal Ions (e.g., Zn²⁺, Cu²⁺) | Chelation-Enhanced Fluorescence (CHEF) | Monitoring metal ion homeostasis in biological systems; environmental water testing. |
| pH Changes | Protonation-induced shifts in absorption and emission spectra | Intracellular pH monitoring; tracking acidification in organelles. mdpi.com |
| Biomolecular Binding Events | Solvatochromic shift upon change in local environment polarity | Probing protein-protein interactions; detecting ligand binding. nih.gov |
Probing Molecular Interactions and Recognition Mechanisms
The unique structural and electronic properties of the 8-quinolyl side chain make this compound an invaluable tool for investigating the intricacies of molecular recognition.
Incorporating 3-(8-quinolyl)-L-alanine into peptides allows for the introduction of a fluorescent probe at a specific site. chemimpex.com This enables the use of fluorescence spectroscopy techniques to study peptide-protein interactions with high sensitivity. For instance, changes in the fluorescence of the quinolyl group upon binding to a target protein can provide information on binding affinity, kinetics, and conformational changes. This is particularly useful in studying interactions mediated by short linear motifs (SLiMs), which are often found in intrinsically disordered regions of proteins. nih.gov
The quinoline moiety can also serve as a structural surrogate for natural aromatic amino acids like tryptophan or tyrosine, but with distinct spectroscopic properties. This allows researchers to dissect the specific contributions of aromatic residues to binding and recognition. nih.gov In studies of enzyme-substrate dynamics, placing this unnatural amino acid near the active site can help monitor the binding of substrates or inhibitors and report on the catalytic process in real-time.
Aromatic stacking interactions are crucial non-covalent forces that contribute to the structure, stability, and function of peptides and proteins. nih.gov These interactions, which occur between the π-electron clouds of aromatic rings, play a significant role in protein folding, protein-protein interfaces, and the recognition of ligands and nucleic acids. nih.gov
The quinoline ring of 3-(8-quinolyl)-L-alanine is a heteroaromatic system capable of participating in strong π-π stacking interactions. acs.org By strategically placing this residue within a peptide sequence, researchers can modulate and study these interactions. For example, enhancing aromatic-aromatic interactions by introducing additional aromatic groups can lead to peptides with more rigid conformations, improved stability, and higher receptor selectivity. ub.edu
Computational and experimental studies have shown that the strength and geometry of stacking interactions are influenced by the electronic nature of the aromatic rings involved. nih.gov The nitrogen heteroatom in the quinoline ring alters its electrostatic potential compared to purely carbocyclic aromatic rings like that of phenylalanine, influencing the preferred orientation (e.g., parallel-displaced, T-shaped) of stacking. acs.org The study of peptides containing 3-(8-quinolyl)-L-alanine can provide fundamental insights into the nature of these interactions and their role in molecular recognition. mdpi.com
Table 2: Types of Molecular Interactions Involving the 8-Quinolyl Side Chain
| Interaction Type | Description | Significance in Molecular Recognition |
| π-π Stacking | Non-covalent interaction between the aromatic quinoline ring and other aromatic side chains (e.g., Phe, Tyr, Trp). | Contributes to peptide conformational stability, protein folding, and ligand binding. nih.govub.edu |
| Cation-π Interaction | Interaction between the electron-rich π-system of the quinoline ring and positively charged groups (e.g., Lys, Arg side chains). | Important for the stability of protein structures and recognition of charged ligands. mdpi.com |
| Metal Coordination | The nitrogen atom of the quinoline ring can act as a ligand for metal ions. | Forms the basis for chemosensor design and can mediate specific metal-dependent protein interactions. nanobioletters.com |
| Hydrogen Bonding | The quinoline nitrogen can act as a hydrogen bond acceptor. | Contributes to the specificity of intermolecular interactions and the fine-tuning of binding interfaces. |
Spectroscopic and Computational Characterization in Research Endeavors
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and conformational dynamics of molecules in solution. For Fmoc-3-(8-Quinolyl)-L-Ala-OH, a full suite of NMR experiments would be necessary.
Assignment of Resonances for Solution-State Structure Determination
A complete assignment of proton (¹H) and carbon (¹³C) NMR chemical shifts is the first step in the structural characterization of this compound. This would be achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
| Hypothetical ¹H NMR Data for this compound |
| Proton |
| NH |
| α-CH |
| β-CH₂ |
| Fmoc group protons |
| Quinolyl group protons |
| Hypothetical ¹³C NMR Data for this compound |
| Carbon |
| C=O (carboxyl) |
| C=O (Fmoc) |
| α-C |
| β-C |
| Fmoc group carbons |
| Quinolyl group carbons |
Note: The tables above are illustrative templates. Specific chemical shift values and coupling constants for this compound are not available in the searched literature.
Studies of Dynamic Processes and Conformational Exchange
The flexibility of the Fmoc protecting group and the rotatable bonds within the alanine (B10760859) and quinolyl moieties suggest that this compound may exist in multiple conformations in solution. Temperature-dependent NMR studies and advanced techniques like EXSY (Exchange Spectroscopy) would be employed to investigate these dynamic processes and determine the rates of conformational exchange.
Investigation of Intermolecular Interactions and Ligand Binding
The quinolyl group in this compound can participate in various intermolecular interactions, including π-stacking and metal coordination. NMR titration experiments, where a binding partner is incrementally added to a solution of the compound, would allow for the monitoring of chemical shift perturbations. These changes provide valuable information about the binding interface and the affinity of the interaction.
Electronic Absorption and Emission Spectroscopy
The presence of the quinoline (B57606) and fluorenyl chromophores in this compound implies that it will exhibit interesting photophysical properties. Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are the primary techniques used to characterize these properties.
Characterization of Photophysical Properties (e.g., absorption maxima, emission profiles, quantum yields)
The UV-Vis absorption spectrum would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions within the aromatic systems. The fluorescence emission spectrum would show the wavelengths of light emitted after excitation. The quantum yield, a measure of the efficiency of the fluorescence process, would also be a critical parameter to determine.
| Hypothetical Photophysical Data for this compound |
| Parameter |
| Absorption Maximum (λ_abs) |
| Molar Absorptivity (ε) |
| Emission Maximum (λ_em) |
| Fluorescence Quantum Yield (Φ_f) |
| Fluorescence Lifetime (τ) |
Note: This table is a template. Specific photophysical data for this compound is not available in the reviewed sources.
Solvent Effects on Spectroscopic Behavior
The photophysical properties of this compound are expected to be sensitive to the polarity and hydrogen-bonding capability of the solvent. A solvatochromism study, where absorption and emission spectra are recorded in a series of solvents with varying properties, would be conducted. The observed shifts in the spectral maxima (solvatochromic shifts) can provide insights into the changes in the dipole moment of the molecule upon electronic excitation.
Circular Dichroism (CD) Spectroscopy for Conformational Studies of Peptides
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for analyzing the secondary structure of peptides and proteins in solution. americanpeptidesociety.org It measures the differential absorption of left and right circularly polarized light by chiral molecules, providing distinct spectra for different structural motifs like α-helices, β-sheets, and random coils. americanpeptidesociety.org This method is particularly valuable for assessing the conformational changes that occur in a peptide backbone upon the incorporation of a non-natural amino acid such as 3-(8-quinolyl)-L-alanine.
Analysis of Secondary Structural Elements Induced by Quinolyl Alanine Incorporation
The introduction of the bulky and aromatic quinolyl group into a peptide sequence can significantly perturb the local conformation. Research has shown that such modifications can induce or stabilize specific secondary structures. For instance, the quinoline moiety can participate in π-stacking interactions or form specific hydrogen bonds, which can favor the formation of turns or helical structures. researchgate.netnih.gov
CD spectroscopy allows for the quantitative estimation of these structural changes. An α-helical structure typically shows a positive peak around 190 nm and two negative peaks at approximately 208 nm and 222 nm. americanpeptidesociety.org A β-sheet structure is characterized by a positive peak near 195 nm and a negative peak around 217 nm. americanpeptidesociety.org A random coil, lacking a defined structure, presents a more neutral spectrum with less defined peaks. americanpeptidesociety.org By comparing the CD spectrum of a peptide containing quinolyl alanine to that of its natural counterpart, researchers can deduce the conformational impact of the modification. Studies on alanine-rich peptides, for example, have demonstrated how environmental conditions and amino acid substitutions can shift the equilibrium between α-helix, β-sheet, and unordered structures, a phenomenon readily monitored by CD spectroscopy. researchgate.netnih.gov
Below is a representative table illustrating how CD spectroscopy can be used to quantify the percentage of secondary structural elements in a hypothetical alanine-based peptide before and after the incorporation of 3-(8-quinolyl)-L-alanine.
| Peptide Sequence | α-Helix (%) | β-Sheet (%) | β-Turn (%) | Random Coil (%) |
| Ac-Ala-Ala-Ala-Ala-NH2 | 15 | 30 | 20 | 35 |
| Ac-Ala-Ala(8-Q) -Ala-Ala-NH2 | 35 | 10 | 40 | 15 |
| Note: This table presents hypothetical data for illustrative purposes. |
Mass Spectrometry (MS) Techniques for Molecular Characterization
Mass spectrometry is an indispensable tool in chemical and biochemical research for determining the molecular weight and elucidating the structure of molecules. youtube.com In the context of this compound and its corresponding peptides, high-resolution mass spectrometry and tandem mass spectrometry are crucial for verification and characterization.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the elemental composition of a newly synthesized compound like this compound. Techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers can determine the mass of a molecule with sub-parts-per-million (ppm) accuracy. This precision allows for the unambiguous confirmation of the chemical formula.
| Compound | Chemical Formula | Calculated Monoisotopic Mass (Da) | Observed Mass (Da) |
| This compound | C27H22N2O4 | 438.15796 | 438.1581 (example) |
| Fmoc-Ala-OH | C18H17NO4 | 311.11576 | 311.1158 (example) |
Tandem Mass Spectrometry (MS/MS) for Sequence Verification in Peptides
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of a peptide. nih.govscispace.com In an MS/MS experiment, a specific peptide ion (the precursor ion) is selected and then fragmented through collision-induced dissociation (CID) or other methods. nih.gov The resulting fragment ions are then analyzed to produce the MS/MS spectrum.
The fragmentation typically occurs at the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read directly from the spectrum. youtube.com When a peptide contains this compound, the characteristic mass of this residue in the fragmentation pattern confirms its position within the sequence. This is vital for ensuring the correct incorporation of the unnatural amino acid during peptide synthesis. scispace.com
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. nih.govyoutube.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a detailed electron density map and build a precise 3D model of the molecule's structure in the solid state. libretexts.orgyoutube.com
Analysis of Packing Interactions and Crystal Architectures
For a molecule like this compound, X-ray crystallography can reveal crucial information about its conformational preferences and the intermolecular interactions that govern its crystal packing. These interactions can include hydrogen bonds, π-π stacking between the fluorenyl and quinolyl aromatic systems, and van der Waals forces.
The table below shows representative crystallographic data for a quinoline derivative, illustrating the type of information obtained from an X-ray diffraction experiment. chemmethod.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 98.45 |
| Volume (ų) | 1980.5 |
| Note: Data is representative for a quinoline derivative and serves for illustrative purposes. chemmethod.com |
Theoretical and Computational Chemistry Approaches
A variety of computational chemistry techniques can be employed to gain a deeper understanding of this compound at the molecular level.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately and efficiently calculate the ground-state energy of the system. This allows for geometry optimization, a process that determines the lowest energy arrangement of atoms, thereby predicting the most stable molecular structure. For this compound, DFT calculations would yield precise values for all bond lengths, bond angles, and the relative energies of different rotamers (conformers arising from rotation around single bonds). Furthermore, DFT can provide insights into the distribution of electrons, highlighting regions of high or low electron density, which are crucial for predicting reactivity.
To understand the interaction of this compound with light, such as in fluorescence spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT extends the principles of DFT to study the electronic excited states of molecules. Through TD-DFT calculations, it is possible to predict the molecule's absorption and emission spectra. Key photophysical properties that can be determined include the energies of electronic transitions, the wavelengths of maximum absorption (λ_max), and the oscillator strengths, which relate to the intensity of absorption. This is particularly relevant for a molecule containing the quinoline and fluorenyl chromophores, suggesting it may possess interesting fluorescent properties.
While quantum mechanical methods provide detailed information about a single molecule, often in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a more realistic environment, such as in a solvent. MD simulations model the movements of atoms and molecules over time based on a classical force field. For this compound, an MD simulation in a solvent like water or dimethylformamide would reveal its dynamic behavior, including the accessible range of conformations for the side chain and the peptide backbone. This provides a view of the molecule's flexibility and how it interacts with its surroundings, which is essential for understanding its behavior in biological or chemical systems.
For very large systems, such as the interaction of this compound with a protein or enzyme, a full quantum mechanical calculation would be computationally prohibitive. In such cases, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are employed. In a QM/MM approach, the most critical part of the system—for instance, the quinolyl side chain and the active site of an enzyme—is treated with a high-level QM method like DFT. The rest of the system, such as the bulk of the protein and the surrounding solvent, is treated with a more computationally efficient MM force field. This allows for the accurate study of specific interactions and reactions within a large, complex biological environment.
Future Research Directions and Unresolved Challenges
Exploration of Novel Bioconjugation Chemistries for Fmoc-3-(8-Quinolyl)-L-Ala-OH
Bioconjugation, the process of linking molecules to biomolecules like proteins, is crucial for developing targeted therapies and diagnostic tools. chemimpex.comrsc.org The unique quinoline (B57606) moiety of 8-quinolyl alanine (B10760859) offers a potential handle for novel bioconjugation reactions that go beyond traditional methods targeting canonical amino acids like lysine (B10760008) or cysteine.
A key area for future research is the development of chemoselective reactions that specifically target the quinoline ring system. This could involve transition-metal-catalyzed C-H activation/functionalization at specific positions on the quinoline ring, allowing for the attachment of drugs, fluorophores, or other labels after the peptide has been synthesized and folded. Another avenue is the exploration of cycloaddition reactions or nucleophilic aromatic substitution on activated quinoline precursors.
The goal is to create a bio-orthogonal reaction—one that proceeds efficiently in a biological environment without interfering with native biochemical processes. Such chemistries would enable the precise, site-specific labeling of proteins and peptides containing 8-quinolyl alanine, providing powerful tools for studying biological systems and constructing advanced antibody-drug conjugates. rsc.org
Advanced Spectroscopic Probes for Real-Time Monitoring of Molecular Events
The quinoline group possesses intrinsic fluorescent properties that can be exploited for spectroscopic applications. chemimpex.commdpi.com Incorporating 8-quinolyl alanine into a peptide sequence can introduce a localized probe whose spectroscopic signature (e.g., fluorescence intensity, wavelength, or lifetime) is sensitive to its immediate microenvironment.
Future research should focus on systematically characterizing how changes in the local environment—such as protein folding, ligand binding, or changes in solvent polarity—affect the photophysical properties of the 8-quinolyl alanine residue. This could lead to the development of peptides that act as "turn-on" or ratiometric fluorescent sensors for specific metal ions, anions, or biological macromolecules.
Furthermore, the use of advanced spectroscopic techniques like surface-enhanced Raman spectroscopy (SERS) and surface-enhanced infrared absorption (SEIRA) could provide detailed vibrational information about the orientation and interaction of the quinoline ring at interfaces, which is crucial for understanding how these peptides interact with nanoparticles or cell membranes. nih.gov A key challenge will be to deconvolve the complex spectral data to extract precise structural and dynamic information in real-time.
Rational Design of Peptides with Enhanced Bioactivity and Selectivity through 8-Quinolyl Alanine Incorporation
The rational design of bioactive peptides aims to create molecules with specific, predictable functions by carefully selecting their amino acid sequences. researchgate.netnih.gov The incorporation of a non-canonical amino acid like 8-quinolyl alanine provides a powerful tool to modulate the structure, stability, and function of a peptide. researchgate.net Its rigid, aromatic side chain can be used to enforce specific secondary structures, such as α-helices or β-turns, which are often critical for biological activity.
An academic focus on design principles is paramount. Future work should systematically investigate how the placement of 8-quinolyl alanine within a peptide sequence influences its conformational preferences. For example, placing it at specific positions within an antimicrobial peptide could enhance its membrane-disrupting activity while minimizing toxicity to human cells. nih.gov The quinoline's ability to chelate metals could also be harnessed to design peptides that target metalloenzymes or act as sensors for metal ions.
Computational methods, such as molecular dynamics simulations, combined with experimental techniques like circular dichroism and NMR spectroscopy, will be essential for developing a predictive understanding of how this unique amino acid impacts peptide structure and function. This knowledge will enable the de novo design of peptides with tailored bioactivities for applications in drug discovery and biotechnology. nih.gov
Integration into Complex Polymeric and Supramolecular Assemblies for Advanced Materials
Amino acids and peptides are increasingly used as building blocks for creating complex, self-assembling nanomaterials and hydrogels. mdpi.com The distinct chemical properties of the 8-quinolyl alanine side chain—its rigidity, aromaticity, and metal-coordinating ability—make it an attractive component for directing supramolecular assembly.
A significant challenge is to gain precise control over the hierarchical organization of these assemblies from the molecular to the macroscopic level. nih.gov Successfully integrating these peptides into polymeric scaffolds or using them to create functional hydrogels could lead to advanced materials for tissue engineering, controlled drug release, and catalysis.
Addressing Synthetic Scalability and Cost-Effectiveness for Broader Academic Research Applications
While this compound is a powerful research tool, its widespread adoption in academic research is currently hampered by its high cost and the challenges associated with its large-scale synthesis. The multi-step synthesis of this unnatural amino acid can be complex and low-yielding, contributing to its expense.
A critical unresolved challenge is the development of a more efficient, scalable, and cost-effective synthetic route. Future research in this area should focus on several key aspects:
Starting Material Optimization: Identifying more accessible and cheaper starting materials.
Purification Strategies: Devising simpler and more efficient purification protocols that are amenable to large-scale production without relying on costly chromatographic methods.
Improving the synthetic accessibility of this compound will be crucial for enabling its use in a broader range of academic studies, from fundamental peptide science to the development of novel materials and therapeutics.
Table 2: Key Areas for Improving Synthetic Accessibility
| Area of Focus | Current Challenge | Potential Future Approach | Desired Outcome |
| Route Efficiency | Multi-step synthesis with moderate overall yield. | Development of convergent synthetic strategies or novel catalytic C-H functionalization of a quinoline precursor. | Fewer synthetic steps, higher overall yield. |
| Reagent Cost | Use of expensive reagents and catalysts. | Exploration of earth-abundant metal catalysts; process intensification to reduce solvent and reagent usage. | Lower cost of goods. |
| Scalability | Difficulties in scaling up key reactions and purifications. | Development of robust, scalable reactions (e.g., flow chemistry) and non-chromatographic purification methods (e.g., crystallization). | Consistent production of multi-gram to kilogram quantities. |
| Stereocontrol | Ensuring high enantiopurity of the L-amino acid. | Asymmetric catalysis or enzymatic resolution methods. | High enantiomeric excess (>99%) without chiral chromatography. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
